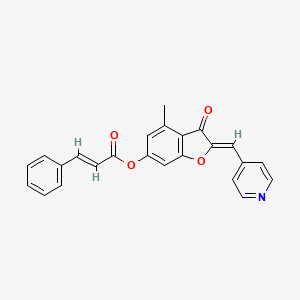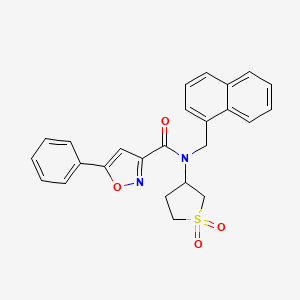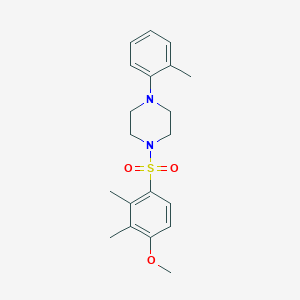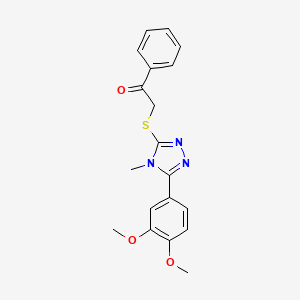![molecular formula C19H19N3O3S2 B12206143 2,2-diphenyl-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12206143.png)
2,2-diphenyl-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-diphenyl-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a thiadiazole ring, a sulfonyl group, and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common method starts with the preparation of 2,2-diphenylacetic acid, which is then reacted with N,N’-carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP) in dry dichloromethane (DCM) to form the intermediate acylimidazole . This intermediate is then reacted with 5-(propylsulfonyl)-1,3,4-thiadiazole-2-amine under mild conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied.
Chemical Reactions Analysis
Types of Reactions
2,2-diphenyl-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The thiadiazole ring can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group may yield sulfone derivatives, while reduction of the thiadiazole ring may produce amine derivatives.
Scientific Research Applications
2,2-diphenyl-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2,2-diphenyl-N-(3-phenylpropyl)acetamide: Similar structure but lacks the thiadiazole ring and sulfonyl group.
2,2-diphenyl-1-picrylhydrazyl (DPPH): A stable free radical used in antioxidant assays.
Phenoxy acetamide derivatives: Includes compounds with similar acetamide moieties but different substituents.
Uniqueness
2,2-diphenyl-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the thiadiazole ring and sulfonyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C19H19N3O3S2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2,2-diphenyl-N-(5-propylsulfonyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H19N3O3S2/c1-2-13-27(24,25)19-22-21-18(26-19)20-17(23)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,20,21,23) |
InChI Key |
JAVRUQLATINMLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-1,2,3-Triazole-4-carboxamide, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-N-(3-fluorophenyl)-5-methyl-](/img/structure/B12206080.png)
![3-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B12206081.png)
![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12206088.png)

![4-{[(2Z)-3-(4-bromo-2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B12206109.png)
![N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-4-methylbenzamide](/img/structure/B12206110.png)
![3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B12206116.png)
![2-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B12206120.png)

![1-{[6-(Pentyloxy)naphthalen-2-yl]sulfonyl}piperidine](/img/structure/B12206134.png)
![(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl){[4-methoxy-3-(methylpropyl)phenyl]sul fonyl}amine](/img/structure/B12206135.png)
![N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12206160.png)

